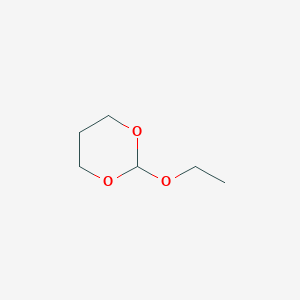
2-Ethoxy-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1,3-dioxane is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions and an ethoxy group at the 2 position. This compound is part of the broader class of 1,3-dioxanes, which are known for their stability and versatility in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
2-Ethoxy-1,3-dioxane can be synthesized through the acetalization of ethyl orthoformate with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, enhances the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
2-Ethoxy-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents like Grignard reagents and organozinc reagents.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, and sodium borohydride (NaBH₄).
Substitution: Grignard reagents (RMgX) and organozinc reagents (RZnX).
Major Products Formed
Oxidation: Formation of dioxanone and related cleavage products.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted dioxanes.
科学的研究の応用
2-Ethoxy-1,3-dioxane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Ethoxy-1,3-dioxane involves its ability to form stable intermediates and transition states during chemical reactions. The ethoxy group at the 2 position enhances its reactivity by providing electron-donating effects, which stabilize the transition states and intermediates . This stabilization facilitates various chemical transformations, making it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
1,3-Dioxane: A parent compound with similar structural features but without the ethoxy group.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, known for its use as a solvent.
2-Methoxy-1,3-dioxane: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-1,3-dioxane is unique due to the presence of the ethoxy group, which enhances its reactivity and stability compared to other dioxanes. This makes it particularly useful in specific synthetic applications where higher reactivity and stability are required .
特性
CAS番号 |
76508-46-8 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
2-ethoxy-1,3-dioxane |
InChI |
InChI=1S/C6H12O3/c1-2-7-6-8-4-3-5-9-6/h6H,2-5H2,1H3 |
InChIキー |
LJFREQBMFNKQBM-UHFFFAOYSA-N |
正規SMILES |
CCOC1OCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


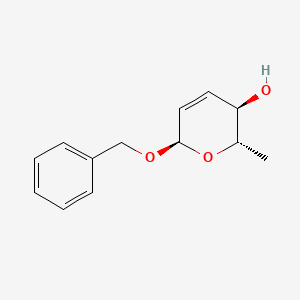
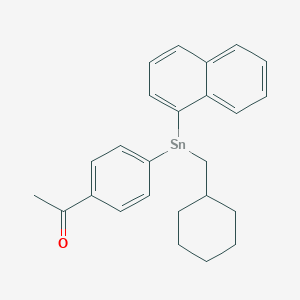
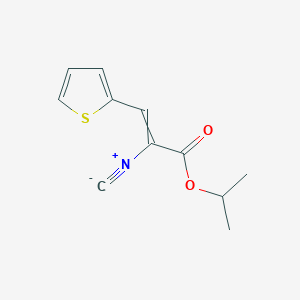
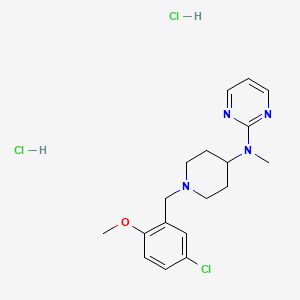
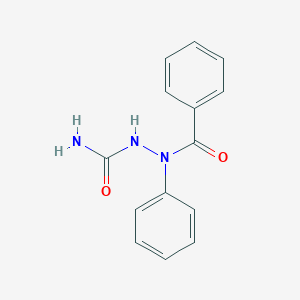
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
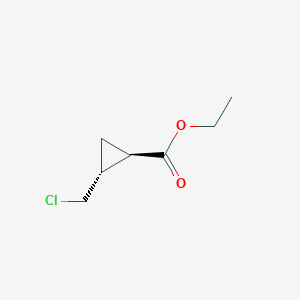

![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
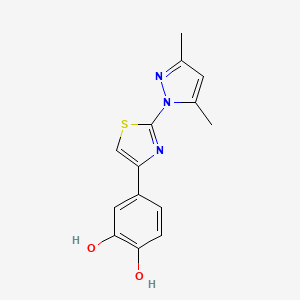
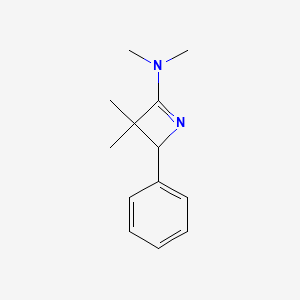
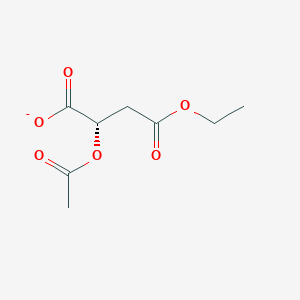
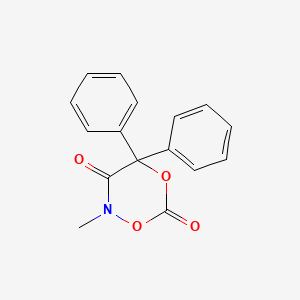
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
